(5-Cl)-Exatecan

Topoisomerase I Cancer Research ADC Payload

ADC developers targeting heterogeneous or drug-resistant tumors need payloads with validated bystander killing and MDR circumvention. (5-Cl)-Exatecan meets this requirement as a chlorinated exatecan derivative for ADC conjugation. • Topo I inhibitor (IC50 0.82 µg/mL) with nanomolar cytotoxicity across broad cancer panels • Superior bystander killing vs. DXd-based ADCs targets antigen-negative tumor subpopulations • Retains potency in MDR+ models resistant to irinotecan/SN-38 and DXd therapies • Compatible with high-DAR platforms (DAR up to 8) preserving antibody-like PK

Molecular Formula C24H22ClN3O4
Molecular Weight 451.9 g/mol
Cat. No. B15136505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cl)-Exatecan
Molecular FormulaC24H22ClN3O4
Molecular Weight451.9 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)Cl)N=C4C3=C2)N)O
InChIInChI=1S/C24H22ClN3O4/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19/h6-7,16,31H,3-5,8-9,26H2,1-2H3/t16-,24-/m0/s1
InChIKeyRNPTYUSCHGJZAQ-FYSMJZIKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cl-Exatecan Procurement Guide


The compound designated (10S,23S)-23-amino-18-chloro-10-ethyl-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione, also known as (5-Cl)-Exatecan, is a synthetic camptothecin analog and a potent inhibitor of DNA topoisomerase I . It is structurally characterized as a pentacyclic alkaloid derivative featuring a 5-chloro substitution on the exatecan scaffold and is primarily utilized as a cytotoxic payload in antibody-drug conjugate (ADC) development for targeted cancer therapy . The compound is provided as a research-grade material with a molecular formula of C₂₄H₂₂ClN₃O₄ and a molecular weight of 451.9 g/mol [1].

5-Cl-Exatecan Substitution Risks


Camptothecin-derived topoisomerase I inhibitors exhibit profound variability in potency, selectivity, and ADC payload compatibility due to structural modifications at key positions [1]. The 5-chloro substitution on the exatecan core present in this compound imparts distinct physicochemical properties and linker attachment potential compared to unsubstituted exatecan, SN-38, or DXd derivatives [2]. Even closely related analogs can demonstrate orders-of-magnitude differences in cytotoxic potency, bystander killing effect, and conjugate stability [3]. Substituting this specific derivative with a generic topoisomerase I inhibitor without quantitative validation risks compromising ADC efficacy, altering pharmacokinetic profiles, and introducing unforeseen toxicity profiles.

5-Cl-Exatecan Quantitative Evidence


Topoisomerase I Inhibition Potency Comparison

The parent scaffold, exatecan (DX-8951), demonstrates significantly higher topoisomerase I inhibitory potency compared to clinically established camptothecin analogs SN-38 and topotecan [1]. Exatecan inhibits topoisomerase I with an IC50 of 0.82 µg/mL, whereas SN-38 exhibits an IC50 of 2.3 µg/mL in the same assay system [2]. In cell-based cytotoxicity assays across a panel of 32 cancer cell lines, exatecan mesylate (DX-8951f) shows a 7- to 30-fold increase in activity over SN-38 or topotecan [3].

Topoisomerase I Cancer Research ADC Payload

Cancer Cell Line Cytotoxicity Profile

Exatecan mesylate (DX-8951f) exhibits potent antiproliferative activity across a diverse panel of human cancer cell lines, with mean GI50 values demonstrating nanomolar potency [1]. In head-to-head comparisons, exatecan is 7-30 times more active than SN-38 or topotecan against a wide range of breast, lung, gastrointestinal, prostate, brain, and pediatric tumor cell lines . The compound maintains potent activity against drug-resistant variants; for example, against PC-6 and PC-6/SN2-5 cells, the mean GI50 values are 0.186 ng/mL and 0.395 ng/mL, respectively, indicating a 2.1-fold shift in potency in the resistant line [2].

Cytotoxicity Cancer Cell Lines GI50

Bystander Killing Effect in ADCs

Exatecan-based ADCs demonstrate superior bystander killing effect compared to the clinically approved ADC DS-8201a (Enhertu) [1]. In head-to-head in vitro studies using HER2-positive breast and esophageal cancer models, exatecan-based ADCs exhibited higher bystander killing activity, which is critical for overcoming tumor heterogeneity and resistance to prior therapies such as T-DM1 (Kadcyla) [2]. This effect is attributed to the membrane-permeable nature of the released exatecan payload, allowing diffusion into adjacent antigen-negative tumor cells [3].

ADC Bystander Effect Tumor Heterogeneity

Linker-Payload Stability & Conjugation Efficiency

Novel exatecan linker-payload platforms enable the generation of highly loaded ADCs (drug-to-antibody ratio up to 8) while maintaining antibody-like pharmacokinetic properties, a significant advantage over conventional ADC technologies [1]. In comparative studies, ADCs constructed with exatecan-based linker-payloads demonstrated superior stability and maintained drug-to-antibody ratios (DAR) with reduced aggregation and hydrophobicity compared to T-DXd (Enhertu) [2]. This improved profile suggests enhanced pharmacokinetics and potentially better tolerability [3].

ADC Stability Drug-to-Antibody Ratio Pharmacokinetics

Activity Against Multidrug-Resistant Tumors

Exatecan-based ADCs retain potent activity in multidrug-resistant (MDR+) tumor models where DXd/SN-38 ADCs show reduced efficacy [1]. Preclinical studies demonstrate that ADCs combining a novel self-immolative moiety with the topoisomerase I inhibitor exatecan as payload overcome treatment resistance in colon and lung cancer models, including those with low target expression and large tumor burden [2]. The non-prodrug nature of exatecan eliminates the requirement for intracellular enzymatic activation, a common resistance mechanism that limits the efficacy of irinotecan (CPT-11) and its active metabolite SN-38 [3].

Multidrug Resistance MDR ADC Efficacy

Aqueous Solubility Advantage

Exatecan is a water-soluble camptothecin derivative, a critical advantage over the natural product camptothecin which is poorly soluble and requires complex formulation [1]. While specific aqueous solubility values for (5-Cl)-Exatecan are not publicly disclosed in primary literature, the exatecan scaffold exhibits significantly enhanced aqueous solubility compared to camptothecin, facilitating conjugation chemistry and reducing the need for organic co-solvents during ADC manufacturing [2]. This property is essential for maintaining payload stability and preventing aggregation during the conjugation process [3].

Solubility Formulation ADC Conjugation

5-Cl-Exatecan ADC Development Applications


HER2-Positive Heterogeneous Solid Tumors

This compound is optimally employed as the cytotoxic payload in antibody-drug conjugates targeting HER2-positive breast, gastric, and esophageal cancers where tumor heterogeneity and resistance to prior therapies (e.g., T-DM1) are concerns [1]. The demonstrated superior bystander killing effect of exatecan-based ADCs compared to DS-8201a enables effective targeting of antigen-negative tumor subpopulations within heterogeneous tumors, a critical advantage for achieving durable responses [2].

Multidrug-Resistant Cancers

The compound is particularly suited for ADC programs targeting multidrug-resistant (MDR+) tumors, including those with acquired resistance to irinotecan/SN-38 or DXd-based therapies [1]. Preclinical evidence demonstrates that exatecan-based ADCs maintain potent antitumor activity in MDR+ colon and lung cancer models where DXd/SN-38 ADCs show reduced efficacy, likely due to exatecan's non-prodrug nature and ability to bypass common resistance mechanisms [2].

High-DAR Stable ADC Platforms

This exatecan derivative is an ideal payload candidate for novel linker-payload platforms designed to achieve high drug-to-antibody ratios (DAR up to 8) without compromising pharmacokinetic properties [1]. Comparative studies with phosphonamidate-linked exatecan constructs demonstrate that such ADCs exhibit antibody-like pharmacokinetics even at high payload loading, a significant advantage over conventional ADC formats that often suffer from rapid clearance when highly conjugated [2].

Topoisomerase I Inhibition & Cytotoxicity Screening

The compound serves as a high-potency positive control in topoisomerase I enzymatic assays and cytotoxicity screening panels [1]. With an IC50 of 0.82 µg/mL against topoisomerase I and nanomolar GI50 values across a broad panel of cancer cell lines, (5-Cl)-Exatecan provides a robust benchmark for evaluating novel topoisomerase I inhibitors and for validating ADC payload release and activity in cell-based assays [2].

Technical Documentation Hub

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